2-(4-Methylpiperidin-2-yl)acetic acid 2-(4-Methylpiperidin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 887587-46-4
VCID: VC2647186
InChI: InChI=1S/C8H15NO2/c1-6-2-3-9-7(4-6)5-8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)
SMILES: CC1CCNC(C1)CC(=O)O
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

2-(4-Methylpiperidin-2-yl)acetic acid

CAS No.: 887587-46-4

Cat. No.: VC2647186

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylpiperidin-2-yl)acetic acid - 887587-46-4

Specification

CAS No. 887587-46-4
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 2-(4-methylpiperidin-2-yl)acetic acid
Standard InChI InChI=1S/C8H15NO2/c1-6-2-3-9-7(4-6)5-8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)
Standard InChI Key LZPKXCVKFSYYOV-UHFFFAOYSA-N
SMILES CC1CCNC(C1)CC(=O)O
Canonical SMILES CC1CCNC(C1)CC(=O)O

Introduction

Structural Characteristics and Chemical Properties

2-(4-Methylpiperidin-2-yl)acetic acid is a piperidine derivative characterized by a methyl group at position 4 of the piperidine ring and an acetic acid moiety at position 2. This compound belongs to the broader family of substituted piperidines, which have demonstrated considerable utility in medicinal chemistry and pharmaceutical development.

Physical and Chemical Properties

While specific data for 2-(4-Methylpiperidin-2-yl)acetic acid is limited, properties can be reasonably estimated based on structurally similar compounds. The molecule contains a basic nitrogen in the piperidine ring and an acidic carboxylic group, giving it amphoteric characteristics. This structural arrangement allows it to form various salts, including hydrochloride derivatives, which are commonly used in pharmaceutical formulations.

Comparative Analysis with Similar Compounds

Table 1: Comparison of 2-(4-Methylpiperidin-2-yl)acetic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-(4-Methylpiperidin-2-yl)acetic acidC8H15NO2~157.21Target compound
(4-Methylpiperidin-1-yl)acetic acidC8H15NO2157.21Acetic acid at position 1 (N)
2-(1-Methylpiperidin-4-yl)acetic acidC8H15NO2157.21Methyl at N, acetic acid at position 4
(2-Methylpiperidin-1-yl)acetic acidC8H15NO2157.21Methyl at position 2, acetic acid at N
2-(Piperidin-4-yl)acetic acidC7H13NO2~143.18No methyl group

This comparative analysis demonstrates that while these compounds share similar molecular weights and formulas, the position of functional groups significantly influences their chemical behaviors and potential applications .

Synthesis Methodologies

Several synthetic approaches may be employed to prepare 2-(4-Methylpiperidin-2-yl)acetic acid, based on established methods for similar piperidine derivatives.

General Synthetic Routes

The synthesis of substituted piperidine derivatives typically involves either modification of pre-existing piperidine rings or construction of the heterocyclic structure with appropriate substituents. For compounds with substituents at position 2, stereoselective approaches are often necessary to control the configuration at this stereogenic center.

Specific Synthetic Pathways

A potential synthetic route might involve:

  • Starting with an appropriately substituted 4-methylpiperidine

  • Introduction of the acetic acid moiety at position 2 through alkylation or other C-C bond forming reactions

  • Functional group transformations to obtain the final carboxylic acid

Related synthetic procedures from the literature indicate that condensation reactions involving substituted piperidines can be conducted under specific conditions, as demonstrated in the synthesis of related compounds. For instance, refluxing with a Dean-Stark trap has proven effective for water removal in reactions involving piperidine derivatives .

Analytical Characterization

Spectroscopic Analysis

Analytical characterization of 2-(4-Methylpiperidin-2-yl)acetic acid would typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight confirmation

The compound would likely exhibit characteristic NMR signals for the methyl group at position 4 (approximately δ 0.9-1.1 ppm), the piperidine ring protons (δ 1.4-3.5 ppm), and the methylene group of the acetic acid moiety (δ 2.2-2.6 ppm).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable for determining the purity of synthesized 2-(4-Methylpiperidin-2-yl)acetic acid. Based on the properties of similar compounds, a reverse-phase HPLC method using a C18 column with an appropriate mobile phase gradient would likely be effective for analysis.

Biological ActivityEvidence from Related StructuresPotential Mechanism
AntimicrobialPiperidine derivatives with similar substituents have shown antimicrobial propertiesInteraction with bacterial cell membranes or metabolic pathways
AnticancerRelated compounds have demonstrated activity against cancer cell lines including MCF-7, HepG-2, and HCT-116Possibly through enzyme inhibition or modulation of receptor activity
Enzyme InhibitionSome piperidine derivatives exhibit protease inhibition with potential antiviral applicationsInteraction with enzymatic active sites
Neurological ActivityPiperidine-based compounds often interact with neurotransmitter systemsReceptor binding and modulation

The structural features of 2-(4-Methylpiperidin-2-yl)acetic acid, particularly the combination of a basic piperidine nitrogen and an acidic carboxylic group, may contribute to its binding interactions with biological targets.

Structure-Activity Relationships

The positioning of the methyl group at carbon-4 and the acetic acid at carbon-2 could significantly influence the compound's:

  • Lipophilicity and membrane permeability

  • Binding orientation in target protein pockets

  • Metabolic stability and pharmacokinetic properties

Studies on related compounds suggest that these structural features can enhance potency in specific biological assays. For instance, compounds with similar structural elements have demonstrated IC50 values in the low micromolar range against certain enzymes, indicating significant inhibitory activity.

Industrial Applications and Research Significance

Chemical Intermediates

2-(4-Methylpiperidin-2-yl)acetic acid may serve as a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical development. The carboxylic acid group provides a convenient handle for further functionalization, including:

  • Amide formation

  • Esterification

  • Reduction to alcohols

  • Decarboxylation reactions

These transformations can lead to diverse analogues with potentially enhanced biological activities or improved pharmacokinetic properties.

Research Applications

Research involving 2-(4-Methylpiperidin-2-yl)acetic acid and related compounds has potential applications in:

  • Development of novel antimicrobial agents to address resistance challenges

  • Cancer research, particularly in designing targeted therapies

  • Medicinal chemistry explorations of structure-activity relationships

  • Synthesis of pharmacologically active compounds with improved properties

The compound's utility extends beyond pharmaceutical applications to other chemical industries, where piperidine derivatives serve various functions in synthetic processes .

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